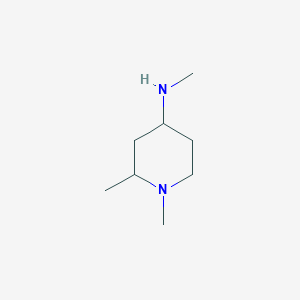

N,1,2-trimethylpiperidin-4-amine

Übersicht

Beschreibung

N,1,2-trimethylpiperidin-4-amine is an organic compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds . This compound is characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the piperidine ring, making it a unique and versatile compound in organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,1,2-trimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with methyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Another approach involves the reductive amination of 4-piperidone with formaldehyde and methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. The alkylation method is commonly used in industrial settings due to its simplicity and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

N,1,2-trimethylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Corresponding secondary or tertiary amines

Substitution: Various substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

N,1,2-trimethylpiperidin-4-amine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N,1,2-trimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, including nicotinic and muscarinic acetylcholine receptors . It may also inhibit certain enzymes, leading to altered biochemical pathways and physiological effects .

Vergleich Mit ähnlichen Verbindungen

N,1,2-trimethylpiperidin-4-amine can be compared with other piperidine derivatives such as:

Piperidine: The parent compound, which lacks the methyl substitutions present in this compound.

N-methylpiperidine: Contains a single methyl group attached to the nitrogen atom.

1,2-dimethylpiperidine: Features two methyl groups on the nitrogen and carbon atoms.

The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biologische Aktivität

N,1,2-trimethylpiperidin-4-amine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the piperidine class of compounds, characterized by a six-membered ring containing one nitrogen atom. The presence of three methyl groups at the nitrogen and carbon positions significantly influences its biological activity.

1. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to modulate key pathways involved in neurodegenerative diseases:

- Reduction of Amyloid-beta (Aβ) Production : The compound has been identified as a non-competitive β-secretase modulator, which is crucial in reducing Aβ secretion associated with Alzheimer's disease. It selectively decreases Aβ1–40 and Aβ1–42 levels while increasing levels of αCTFs (C-terminal fragments), which are protective against neurodegeneration .

- Anti-inflammatory Activity : this compound exhibits anti-inflammatory properties by modulating autophagy markers and reducing neuroinflammation in various models of tauopathy .

2. Antioxidant Properties

The compound also possesses significant antioxidant capabilities. It can scavenge free radicals and reduce oxidative stress within cells. This property is particularly relevant in contexts where oxidative damage contributes to cellular dysfunction and disease progression .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Autophagy : It influences the autophagic process, which is vital for cellular homeostasis and the clearance of damaged proteins and organelles. The compound's ability to enhance autophagic flux may contribute to its neuroprotective effects .

- Inhibition of Key Enzymes : By acting as a β-secretase inhibitor, it alters the processing of amyloid precursor protein (APP), leading to reduced amyloid plaque formation .

Case Studies and Research Findings

Several studies have evaluated the efficacy of this compound in various experimental models:

Eigenschaften

IUPAC Name |

N,1,2-trimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7-6-8(9-2)4-5-10(7)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEMOUYHIVTHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301284 | |

| Record name | N,1,2-Trimethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90203-06-8 | |

| Record name | N,1,2-Trimethyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90203-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,1,2-Trimethyl-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.